- Synthesis of novel 1,3-oxazole derivatives with insect growth-inhibiting activities, Chinese Chemical Letters, 2013, 24(11), 957-961

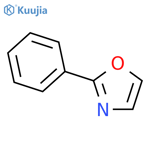

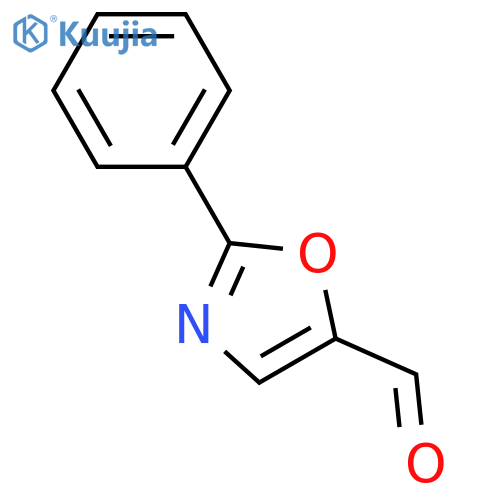

Cas no 92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde)

92629-13-5 structure

Nome del prodotto:2-phenyl-1,3-oxazole-5-carbaldehyde

Numero CAS:92629-13-5

MF:C10H7NO2

MW:173.168082475662

MDL:MFCD08361771

CID:800837

PubChem ID:13283021

2-phenyl-1,3-oxazole-5-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-Oxazolecarboxaldehyde,2-phenyl-

- 2-phenyl-1,3-oxazole-5-carbaldehyde

- 2-PHENYLOXAZOLE-5-CARBALDEHYDE

- 2-phenyloxazole-5-carboxaldehyde

- 2-Phenyl-5-oxazolecarboxaldehyde (ACI)

- 2-Phenyl-oxazole-5-carbaldehyde

- 92629-13-5

- SCHEMBL7450038

- Z1198177236

- F20865

- SB39977

- ONKFKUCOEAJPJA-UHFFFAOYSA-N

- CS-0249241

- AKOS005198454

- EN300-4285597

- 2-Phenyl-5-formyloxazole

- DTXSID10534583

- MFCD08361771

-

- MDL: MFCD08361771

- Inchi: 1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H

- Chiave InChI: ONKFKUCOEAJPJA-UHFFFAOYSA-N

- Sorrisi: O=CC1=CN=C(C2C=CC=CC=2)O1

Proprietà calcolate

- Massa esatta: 173.047678

- Massa monoisotopica: 173.047678

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

- Complessità: 178

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.8

- Superficie polare topologica: 43.1

Proprietà sperimentali

- Densità: 1.216

- Punto di ebollizione: °Cat760mmHg

- Punto di infiammabilità: °C

- Indice di rifrazione: 1.589

2-phenyl-1,3-oxazole-5-carbaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | P336028-100mg |

2-Phenyl-oxazole-5-carbaldehyde |

92629-13-5 | 100mg |

$ 230.00 | 2022-06-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-100mg |

2-Phenyl-oxazole-5-carbaldehyde |

92629-13-5 | 96% | 100mg |

1594.32CNY | 2021-05-07 | |

| Enamine | EN300-4285597-0.05g |

2-phenyl-1,3-oxazole-5-carbaldehyde |

92629-13-5 | 95.0% | 0.05g |

$169.0 | 2025-03-15 | |

| Enamine | EN300-4285597-1.0g |

2-phenyl-1,3-oxazole-5-carbaldehyde |

92629-13-5 | 95.0% | 1.0g |

$727.0 | 2025-03-15 | |

| eNovation Chemicals LLC | Y1002355-5g |

2-phenyloxazole-5-carbaldehyde |

92629-13-5 | 95% | 5g |

$1500 | 2024-07-24 | |

| abcr | AB537307-50mg |

2-Phenyl-oxazole-5-carbaldehyde; . |

92629-13-5 | 50mg |

€292.30 | 2025-02-20 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-500mg |

2-Phenyl-oxazole-5-carbaldehyde |

92629-13-5 | 96% | 500mg |

¥3926.03 | 2025-01-20 | |

| Aaron | AR00H3QJ-250mg |

2-Phenyl-1,3-oxazole-5-carbaldehyde |

92629-13-5 | 97% | 250mg |

$656.00 | 2025-02-14 | |

| Aaron | AR00H3QJ-500mg |

2-Phenyl-1,3-oxazole-5-carbaldehyde |

92629-13-5 | 95% | 500mg |

$805.00 | 2025-03-10 | |

| 1PlusChem | 1P00H3I7-5g |

2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE |

92629-13-5 | 95% | 5g |

$3768.00 | 2024-04-20 |

2-phenyl-1,3-oxazole-5-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Ceric ammonium nitrate Catalysts: Mercuric perchlorate Solvents: Acetonitrile ; 1 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Iodine , Oxygen , Ceric ammonium nitrate Solvents: Acetonitrile ; rt

1.2 Reagents: Sodium dithionite Solvents: Water

1.2 Reagents: Sodium dithionite Solvents: Water

Riferimento

- Iodine-mediated aminohalogenation-oxidation to synthesize 2-fluoroalkyl imidazole derivatives, Chemical Papers, 2021, 75(3), 1041-1053

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 0 °C; overnight, 0 °C; 0 °C → 90 °C; 4 h, 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

Riferimento

- Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazoles, European Journal of Organic Chemistry, 2018, 2018(4), 515-524

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: 1,2-Dichloroethane ; 80 °C

Riferimento

- From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by Dioxygen, Journal of Organic Chemistry, 2014, 79(7), 3052-3059

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Diphenyl diselenide , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 24 h, rt

Riferimento

- Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid Catalysis, Chemistry - A European Journal, 2023, 29(35),

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: Tetramethylammonium fluoride , 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine Solvents: Dimethylformamide ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt

Riferimento

- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine, Organic Process Research & Development, 2019, 23(4), 443-451

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride

Riferimento

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Iodobenzene diacetate , Lithium iodide Solvents: Dichloromethane ; 24 h, 1 atm, rt

Riferimento

- Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides, Organic & Biomolecular Chemistry, 2018, 16(38), 7012-7018

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: Dichloromethane ; 80 °C

Riferimento

- 2,4-Imidazolinedione heterocyclic derivatives as Pim-1 protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Benzeneseleninic acid , Oxygen Catalysts: Eosin Solvents: Acetonitrile ; 1 h, rt

Riferimento

- Visible-Light-Mediated Photocatalytic Synthesis of 2-Substituted Oxazole-5-carbaldehydes Promoted by Benzeneseleninic Acid, European Journal of Organic Chemistry, 2022, 2022(31),

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Oxygen , Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ; 6 h, rt

Riferimento

- Preparation of Oxazole Acetals from N-Propargylamides Enabled by Visible-Light-Promoted Selenium-π-Acid Catalysis, ChemPhotoChem, 2021, 5(3), 240-244

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 10 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled

Riferimento

- Preparation of heteroaryl compounds useful in the treatment of CNS, metabolic and other diseases, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: N-Iodosuccinimide Solvents: 1,2-Dichloroethane ; 2 h, rt

1.2 Reagents: Oxygen ; 80 °C

1.2 Reagents: Oxygen ; 80 °C

Riferimento

- Merging gold catalysis, organocatalytic oxidation, and Lewis acid catalysis for chemodivergent synthesis of functionalized oxazoles from N-propargylamides, Chemical Communications (Cambridge, 2017, 53(75), 10366-10369

Metodo di produzione 14

Condizioni di reazione

1.1 Catalysts: Cupric chloride , Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ; 30 min, rt

1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C

1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C

Riferimento

- Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes, Journal of Organic Chemistry, 2008, 73(12), 4746-4749

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Gold(I) chloride Solvents: Acetonitrile , Water ; 24 h, rt

Riferimento

- Characterization of Vinylgold Intermediates: Gold-Mediated Cyclization of Acetylenic Amides, Angewandte Chemie, 2011, 50(48), 11446-11450

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: tert-Butyl hydroperoxide , Oxygen Catalysts: Iron(III) acetylacetonate , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetone ; 5 h, rt

Riferimento

- Synergistic Gold and Iron Dual Catalysis: Preferred Radical Addition toward Vinyl-Gold Intermediate over Alkene, Journal of the American Chemical Society, 2015, 137(28), 8912-8915

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Lithium perchlorate Catalysts: Diphenyl diselenide Solvents: Acetonitrile , Water ; 5 h, rt → 60 °C

Riferimento

- Electrochemical Organoselenium Catalysis for the Selective Activation of Alkynes: Easy Access to Carbonyl-pyrroles/oxazoles from N-Propargyl Enamines/Amides, Organic Letters, 2023, 25(20), 3812-3817

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Water , Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ; 12 h, rt

Riferimento

- Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles, ACS Catalysis, 2018, 8(7), 6745-6750

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide

Riferimento

- Synthesis, structure and spectral properties of some bisoxazoles, Khimiya Geterotsiklicheskikh Soedinenii, 1986, (6), 826-36

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride

Riferimento

- Synthesis and electrophilic substitution reactions of 2-phenyloxazole, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4

2-phenyl-1,3-oxazole-5-carbaldehyde Raw materials

2-phenyl-1,3-oxazole-5-carbaldehyde Preparation Products

2-phenyl-1,3-oxazole-5-carbaldehyde Letteratura correlata

-

Wei Yi,Qing-Yun Liu,Xing-Xiao Fang,Sheng-Chun Lou,Gong-Qing Liu Org. Biomol. Chem. 2018 16 7012

92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde) Prodotti correlati

- 2229102-49-0(2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid)

- 107602-27-7(BIS(TRICHLOROSILYLETHYL)BENZENE,TECH-95)

- 873950-69-7([(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate)

- 2138279-36-2(5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine)

- 2092696-16-5(5-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid)

- 132958-57-7(Methyl 2-sulfanylbutanoate)

- 2011137-01-0(2-3-amino-4-(propan-2-yl)oxolan-3-ylacetic acid)

- 2567489-12-5(3-(3R)-3-aminobutylbenzoic acid hydrochloride)

- 1250362-20-9(4-Chloro-2-(pentan-3-yl)pyrimidine)

- 876307-92-5((1R)-1-(2-methoxynaphthalen-1-yl)ethan-1-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde

Purezza:99%

Quantità:5g

Prezzo ($):3249.0